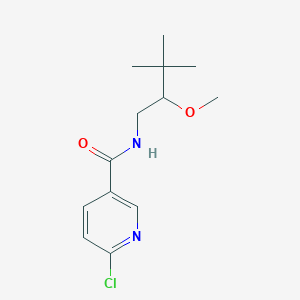
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide
Beschreibung
6-Chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group at the 6-position, a methoxy-3,3-dimethylbutyl group at the nitrogen atom, and a carboxamide group at the 3-position.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-13(2,3)10(18-4)8-16-12(17)9-5-6-11(14)15-7-9/h5-7,10H,8H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAOOJIDUVJUTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC(=O)C1=CN=C(C=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is to start with 6-chloropyridine-3-carboxylic acid and react it with 2-methoxy-3,3-dimethylbutylamine under suitable conditions, such as using coupling reagents like carbodiimides (e.g., DCC, EDC) in the presence of a base.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., Pd/C) are employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide may be used to study biological pathways and interactions. It can be employed in assays to investigate enzyme activities or receptor binding.
Medicine: This compound has potential medicinal applications, such as in the development of new drugs. Its structural features may make it suitable for targeting specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of various chemical products. Its versatility and reactivity make it valuable for synthesizing a wide range of compounds.
Wirkmechanismus
The mechanism by which 6-chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Vergleich Mit ähnlichen Verbindungen
6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
6-Chloro-N-(2-methoxypropyl)pyridine-3-carboxamide
6-Chloro-N-(2-methoxybutyl)pyridine-3-carboxamide
Uniqueness: 6-Chloro-N-(2-methoxy-3,3-dimethylbutyl)pyridine-3-carboxamide stands out due to its unique structural features, particularly the presence of the 3,3-dimethyl group. This structural difference may confer distinct chemical and biological properties compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


